2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine
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Overview
Description
2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a chromone derivative with a suitable amine, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the pyrimidine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or pyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological processes. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine include other chromeno[2,3-d]pyrimidines with different substituents, such as:
- 4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine
- 4-(methylthio)-2-(m-tolyl)-5H-chromeno[2,3-d]pyrimidine
- 4-(methylthio)-2-(o-tolyl)-5H-chromeno[2,3-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications
Properties
IUPAC Name |
2-(4-methylphenyl)-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-12-7-9-13(10-8-12)17-20-18-15(19(21-17)23-2)11-14-5-3-4-6-16(14)22-18/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBXNNMBQOYKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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